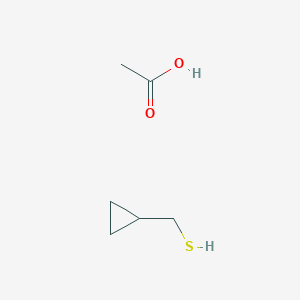
1-(Mercaptomethyl)cyclopropane acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Mercaptomethyl)cyclopropane acetic acid is a chemical compound with the molecular formula C6H10O2S and a molecular weight of 146.21 g/mol . It is also known by its systematic name, [1-(Mercaptomethyl)cyclopropyl]acetic acid . This compound is characterized by the presence of a cyclopropane ring, a mercaptomethyl group, and an acetic acid moiety, making it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(Mercaptomethyl)cyclopropane acetic acid involves several steps:
Ring Opening of Cyclopropanedimethanol Cyclic Sulfite: This step is carried out using potassium thioacetate to obtain an intermediate compound.
Sulfonic Acid Esterification: The intermediate is then reacted with methanesulfonyl chloride or paratoluensulfonyl chloride to form another intermediate.
Cyano Group Substitution: The intermediate undergoes a substitution reaction with potassium cyanide to form a cyano compound.
Hydrolysis: The final step involves the hydrolysis of the cyano compound under alkaline conditions to yield this compound.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, making the process suitable for large-scale applications .
Analyse Chemischer Reaktionen
1-(Mercaptomethyl)cyclopropane acetic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The mercapto group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Mercaptomethyl)cyclopropane acetic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Mercaptomethyl)cyclopropane acetic acid involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of leukotriene receptor antagonists, it plays a crucial role in inhibiting the cysteinyl leukotriene receptor, which is involved in inflammatory responses and bronchoconstriction . The compound’s mercapto group is essential for its binding affinity and inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
1-(Mercaptomethyl)cyclopropane acetic acid can be compared with other similar compounds, such as:
[1-(Sulfanylmethyl)cyclopropyl]acetic acid: This compound has a similar structure but differs in the oxidation state of the sulfur atom.
1-(Carboxymethyl)-1-(sulphanylmethyl)cyclopropane: This compound has an additional carboxymethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical and pharmaceutical processes .
Eigenschaften
Molekularformel |
C6H12O2S |
|---|---|
Molekulargewicht |
148.23 g/mol |
IUPAC-Name |
acetic acid;cyclopropylmethanethiol |
InChI |
InChI=1S/C4H8S.C2H4O2/c5-3-4-1-2-4;1-2(3)4/h4-5H,1-3H2;1H3,(H,3,4) |
InChI-Schlüssel |
GURQNWWRYVBKHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CC1CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol](/img/structure/B13385142.png)
![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385151.png)
![2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy)[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione; 3'-O-Methyl-4-O-(beta-D-xylopyranosyl)ellagic acid](/img/structure/B13385159.png)
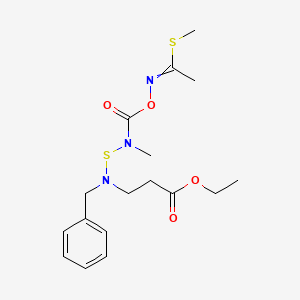
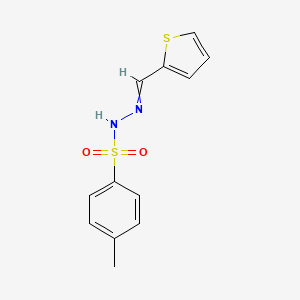
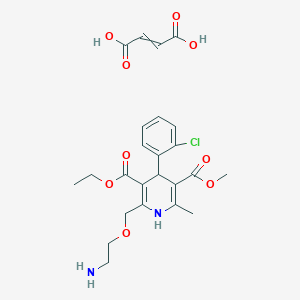
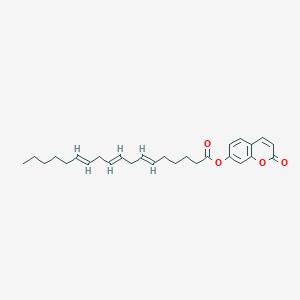
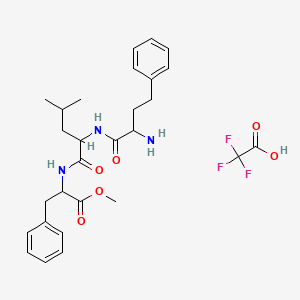
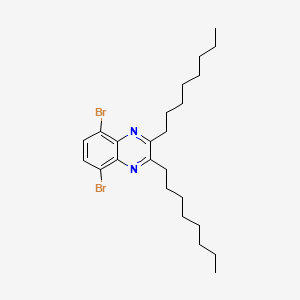
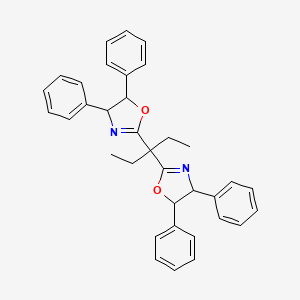
![17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385190.png)
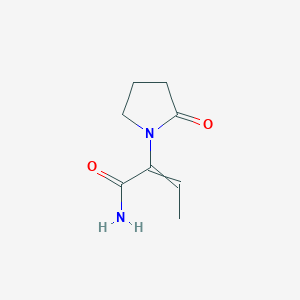
![Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate](/img/structure/B13385202.png)
![3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid](/img/structure/B13385203.png)
